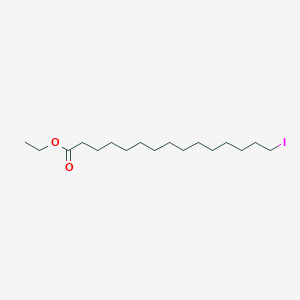
Ethyl 15-iodopentadecanoate
Cat. No. B8407590
M. Wt: 396.3 g/mol
InChI Key: MERQRMNUTVFKFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08129552B2
Procedure details


150.3 g (0.63 mol) of cyclopentadecanolide were dissolved in 500 ml of acetonitrile under a nitrogen atmosphere, and 229.0 g (1.53 mol) of sodium iodide were added. 170 ml (1.34 mol) of trimethylsilyl chloride were added dropwise through a septum. The mixture was heated under reflux for 18 hours. 158.5 g (3.44 mol) of ethanol were cautiously added to the boiling reaction mixture, which was heated under reflux for a further 2 hours and then allowed to cool to room temperature. 500 ml of diethyl ether were added and the mixture was extracted three times with 500 ml of 1N sodium hydroxide solution each time. The aqueous phases were back-extracted with 300 ml of diethyl ether, and the solvent was removed from the combined organic phases in vacuo. The residue was crystallized from methanol twice at −20° C. Drying in vacuo for several days resulted in 202.3 g (0.51 mol, 81%) of ethyl 15-iodopentadecanoate. Although the product was obtained in good purity, it had an intense odor of precursor owing to very small amounts of lactone (perfumed!).






Yield
81%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]1[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][C:10](=[O:11])[O:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[I-:18].[Na+].C[Si](Cl)(C)C.[CH2:25](O)[CH3:26]>C(#N)C.C(OCC)C>[I:18][CH2:25][CH2:26][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH2:1][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][C:10]([O:9][CH2:8][CH3:7])=[O:11] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
150.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C1CCCCCCCOC(=O)CCCCCC1
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Two
|
Name
|
|
|
Quantity
|
229 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
170 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
158.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Step Five
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 18 hours
|
|
Duration
|
18 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for a further 2 hours
|
|
Duration
|
2 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted three times with 500 ml of 1N sodium hydroxide solution each time
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phases were back-extracted with 300 ml of diethyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed from the combined organic phases in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was crystallized from methanol twice at −20° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Drying in vacuo for several days
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ICCCCCCCCCCCCCCC(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.51 mol | |
| AMOUNT: MASS | 202.3 g | |
| YIELD: PERCENTYIELD | 81% | |
| YIELD: CALCULATEDPERCENTYIELD | 81% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
